![molecular formula C22H18BrNO4 B2954175 N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide CAS No. 391876-41-8](/img/structure/B2954175.png)
N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide, also known as BB-1, is a novel and potent inhibitor of the human melanoma-associated antigen protein (MAGE-A) family. MAGE-A proteins are overexpressed in various types of cancer, including melanoma, and are considered promising targets for cancer immunotherapy. BB-1 has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are of great interest to the scientific community.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Research has delved into the synthesis, characterization, and potential applications of compounds structurally related to N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide. One area of focus has been the development of novel synthetic methods for benzamide derivatives, aiming at enhancing their pharmacological properties. For example, studies have reported the synthesis of benzamide derivatives with potential as histone deacetylase inhibitors, a class of compounds with implications in cancer therapy (Rodrigues et al., 2016).
Molecular Interactions and Mechanisms
Another aspect of research has involved investigating the molecular interactions and structural analysis of benzamide compounds. For instance, the rotational dynamics about the C(sp2)-C(aryl) bond in benzamides have been explored through NMR spectroscopy, offering insights into the conformational flexibility and electronic structure of these compounds (Holǐk & Mannschreck, 1979).
Biological Activity and Pharmacological Potential
The exploration of the biological activity of benzamide derivatives has also been a significant area of research. For example, the synthesis and evaluation of benzamide derivatives as dipeptidyl peptidase-4 inhibitors and their potential antidiabetic and antioxidant activities have been reported, indicating the wide-ranging therapeutic potential of these compounds (Spasov et al., 2017).
Antimicrobial and Antioxidant Properties
Additionally, research has investigated the antimicrobial and antioxidant properties of benzamide derivatives, highlighting their potential in developing new treatments for infections and oxidative stress-related conditions. For instance, the synthesis of fluorobenzamides containing thiazole and thiazolidine rings has been studied for their promising antimicrobial activities, suggesting the role of these compounds in addressing drug-resistant microbial strains (Desai et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4/c1-27-18-9-6-10-19(28-2)20(18)22(26)24-15-11-12-17(23)16(13-15)21(25)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWIIXQZZFHONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328406 |
Source
|
Record name | N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49732780 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
391876-41-8 |
Source
|
Record name | N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.